molecular formula C19H14F2N6OS B2916050 N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-35-2

N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2916050
CAS No.: 863459-35-2
M. Wt: 412.42
InChI Key: HISBZZACPBWFQD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a difluorophenyl group, a methylphenyl group, and a triazolopyrimidine moiety connected via a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with a nucleophile.

    Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Sulfanylacetamide Linkage: This involves the reaction of the triazolopyrimidine intermediate with a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazolopyrimidine ring or the difluorophenyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: As a tool for studying biological pathways involving triazolopyrimidine derivatives.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The triazolopyrimidine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-{[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
  • N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Uniqueness

The unique combination of difluorophenyl and methylphenyl groups in the compound provides distinct electronic and steric properties, which may result in unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c1-11-2-5-13(6-3-11)27-18-17(25-26-27)19(23-10-22-18)29-9-16(28)24-15-7-4-12(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISBZZACPBWFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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